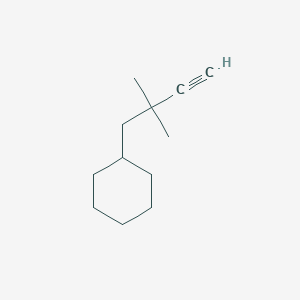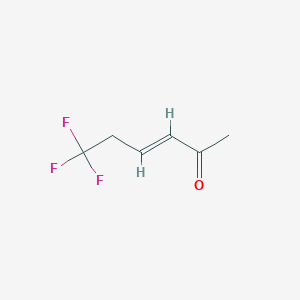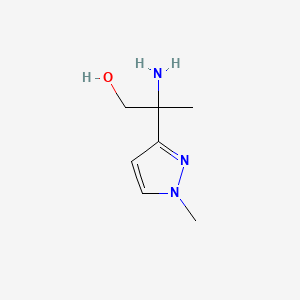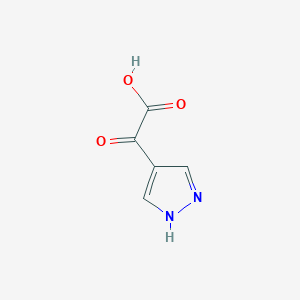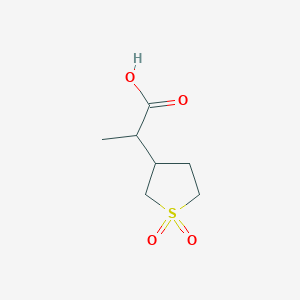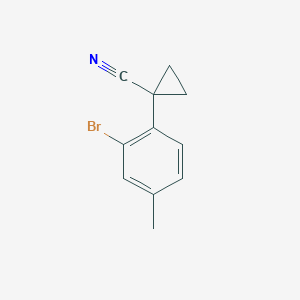
1-(2-Bromo-4-methylphenyl)cyclopropanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with a 2-bromo-4-methylphenyl group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile typically involves the reaction of 2-bromo-4-methylbenzaldehyde with malononitrile in the presence of a base such as triethylamine. The reaction proceeds through a Michael addition followed by cyclization to form the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with amine groups replacing the nitrile group.
Wissenschaftliche Forschungsanwendungen
1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups, leading to different biological or chemical effects. The bromine atom and the nitrile group are key functional groups that can participate in various interactions and reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(4-methylphenyl)-1-propanone: Similar structure but lacks the cyclopropane ring and nitrile group.
4’-Bromopropiophenone: Similar structure but lacks the cyclopropane ring and nitrile group.
2-Bromo-1-phenylpropane: Similar structure but lacks the methyl group and nitrile group.
Uniqueness
1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile is unique due to the presence of both the cyclopropane ring and the nitrile group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H10BrN |
|---|---|
Molekulargewicht |
236.11 g/mol |
IUPAC-Name |
1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrN/c1-8-2-3-9(10(12)6-8)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
QAIJIQYOKOGKRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2(CC2)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


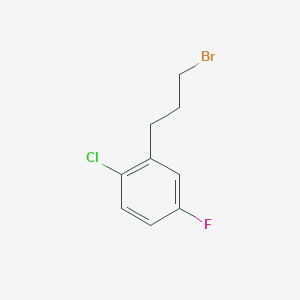
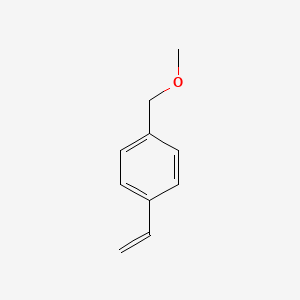
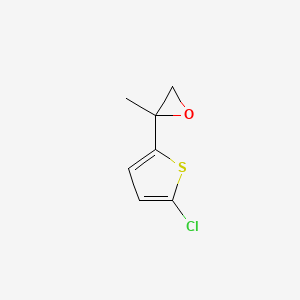
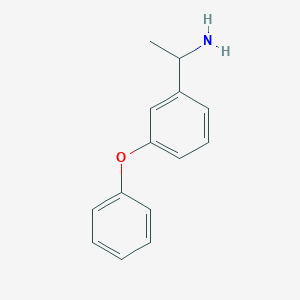
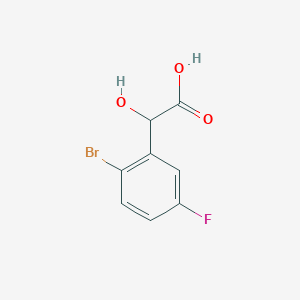
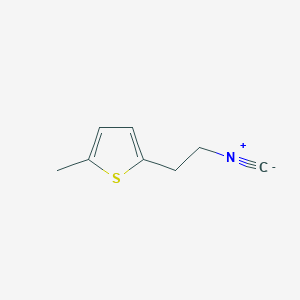
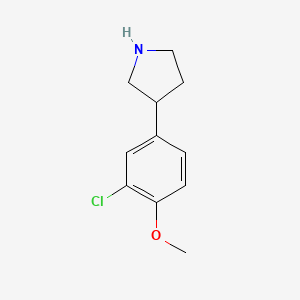
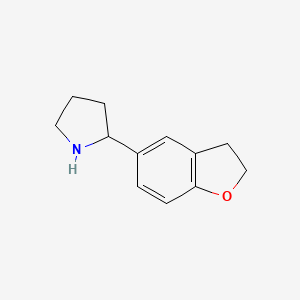
![(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13607398.png)
